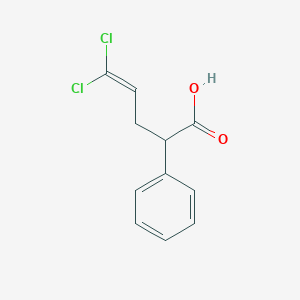

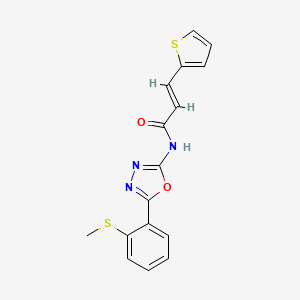

![molecular formula C22H27N3O2S B2917365 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide CAS No. 361166-15-6](/img/structure/B2917365.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide” is a complex organic compound that incorporates an adamantyl group . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . N-Adamantylated amides have been synthesized from 1-adamantyl nitrate . The reactions were carried out in the sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet .Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to the presence of the adamantyl group . This group is a polycyclic cage molecule with high symmetry and remarkable properties . The adamantyl group positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms .Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The reaction of 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione with formaldehyde solution and various 1-substituted piperazines yielded the corresponding N-Mannich bases .Physical And Chemical Properties Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . They are known for their high stability and reactivity .Applications De Recherche Scientifique

Structural and Interaction Analysis

A study explored the quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives using crystallographic and quantum theory of atoms-in-molecules (QTAIM) approaches. This research highlighted the significance of intra- and intermolecular interactions, providing insights into the stabilization of crystal structures and the orientation of amino groups in these compounds (El-Emam et al., 2020).

Antimicrobial and Antifungal Screening

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for their antibacterial and antifungal activities. This study underscores the therapeutic potential of thiadiazole derivatives against bacterial and fungal infections, offering a pathway for developing new antimicrobial agents (Desai et al., 2013).

Anti-Tuberculosis Activity

Research on adamantyl-imidazolo-thiadiazoles showcased their 'green' synthesis and evaluation as anti-tuberculosis agents. One compound, in particular, demonstrated potent inhibitory activity against M. tuberculosis, comparable to standard drugs, highlighting the role of adamantane derivatives in treating microbial diseases and their potential mechanism of action targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015).

Antiviral Activity Evaluation

A study on 6-substituted 3-(1-adamantyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles assessed their antiviral effects in cell culture. Although no antiviral activity was noted at subtoxic concentrations, this research contributes to the understanding of the antiviral potential of adamantyl-substituted compounds and encourages further investigation into their therapeutic applications (Kritsanida et al., 2002).

Spectroscopic Studies and Molecular Docking

The molecular structure and electronic properties of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine were investigated, providing insights into the chemotherapeutic potential of this compound. This research emphasizes the importance of structural stability and interaction energy in the development of new therapeutic agents (Al-Wahaibi et al., 2019).

Orientations Futures

The unique properties of adamantane derivatives offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations .

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-3-27-18-6-4-17(5-7-18)19(26)25(2)21-24-23-20(28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h4-7,14-16H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZMKMFWOSTAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxy-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

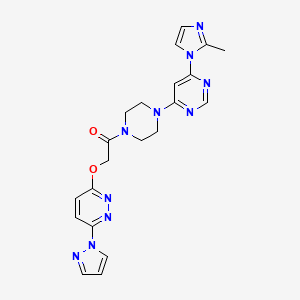

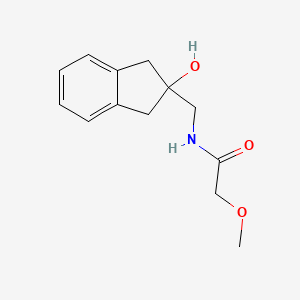

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)

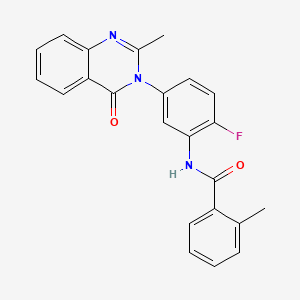

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)

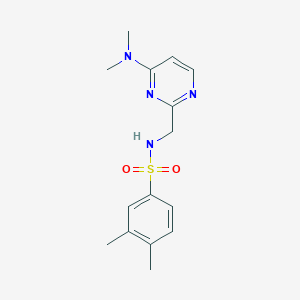

![8-(3-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2917288.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2917292.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2917294.png)

![N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2917297.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)